molecular formula C12H21Cl2FN2O B2481039 1-(2-Fluorobenzyl)-1,4-diazepane CAS No. 775561-26-7

1-(2-Fluorobenzyl)-1,4-diazepane

Cat. No.: B2481039
CAS No.: 775561-26-7
M. Wt: 299.21
InChI Key: XWUHQIPTLXDICG-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorobenzyl group attached to the diazepane ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-1,4-diazepane typically involves the reaction of 2-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

2-Fluorobenzyl chloride+1,4-DiazepaneBase, SolventThis compound\text{2-Fluorobenzyl chloride} + \text{1,4-Diazepane} \xrightarrow{\text{Base, Solvent}} \text{this compound} 2-Fluorobenzyl chloride+1,4-DiazepaneBase, Solvent​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Fluorobenzyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The diazepane ring can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler aromatic compound with a fluorine atom attached to a benzene ring.

    1,4-Diazepane: A seven-membered heterocyclic compound with two nitrogen atoms but without the fluorobenzyl group.

Uniqueness

1-(2-Fluorobenzyl)-1,4-diazepane is unique due to the presence of both the fluorobenzyl group and the diazepane ring, which impart distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and potential biological activities compared to its simpler analogs.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIIOVWEOPQCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775561-26-7
Record name 1-[(2-fluorophenyl)methyl]-1,4-diazepane
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